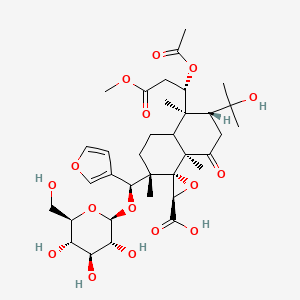

Methyl nomilinate 17-glucoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C35H50O16 |

|---|---|

Molecular Weight |

726.8 g/mol |

IUPAC Name |

(2'R,3S,4R,4aR,7R,8R)-8-[(1S)-1-acetyloxy-3-methoxy-3-oxopropyl]-3-[(S)-furan-3-yl-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid |

InChI |

InChI=1S/C35H50O16/c1-16(37)48-22(13-23(39)46-7)33(5)19-8-10-32(4,35(28(51-35)29(43)44)34(19,6)21(38)12-20(33)31(2,3)45)27(17-9-11-47-15-17)50-30-26(42)25(41)24(40)18(14-36)49-30/h9,11,15,18-20,22,24-28,30,36,40-42,45H,8,10,12-14H2,1-7H3,(H,43,44)/t18-,19?,20+,22+,24-,25+,26-,27+,28+,30+,32+,33-,34+,35-/m1/s1 |

InChI Key |

UWQVYSUHQUNHFN-DVHHZIEQSA-N |

Isomeric SMILES |

CC(=O)O[C@@H](CC(=O)OC)[C@]1([C@@H](CC(=O)[C@@]2(C1CC[C@@]([C@]23[C@@H](O3)C(=O)O)(C)[C@H](C4=COC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C(C)(C)O)C |

Canonical SMILES |

CC(=O)OC(CC(=O)OC)C1(C2CCC(C3(C2(C(=O)CC1C(C)(C)O)C)C(O3)C(=O)O)(C)C(C4=COC=C4)OC5C(C(C(C(O5)CO)O)O)O)C |

Origin of Product |

United States |

Natural Occurrence and Distribution of Methyl Nomilinate 17 Glucoside

Botanical Sources and Phytogeographical Distribution

Research has identified this compound and its related aglycone in several Citrus species, highlighting the compound's specific botanical origins.

This compound has been directly isolated and identified in the peels of Satsuma mandarin (Citrus unshiu). contaminantdb.caglycoscience.ru While direct isolation of the glucoside from other species is not as prominently documented, its aglycone, methyl nomilinate, has been identified in the fruits of Citrus medica var. sarcodactylus (Buddha's hand) and in studies involving various Citrus plants. eolss.netresearchgate.net

Furthermore, related limonoid glucosides are known to be present in Citrus reticulata (mandarin orange), and studies have isolated limonin (B1675406) and limonin glucoside from its seeds. nih.govresearchgate.net The presence of the aglycone or other similar glucosides in these species suggests a high probability of this compound's existence, even if not yet explicitly isolated and reported in all cases. The broader family of limonoids is widely distributed in many common citrus fruits, including oranges, lemons, and grapefruits. researchgate.net

The distribution of limonoids like this compound within the plant is not uniform. The different solubility properties of aglycones and their glucosides influence their localization.

Peels: The peel is a primary site for the accumulation of limonoids. This compound has been specifically isolated from the peel of Citrus unshiu. contaminantdb.ca Citrus peels, in general, are known to contain high concentrations of various limonoids and their glucosides. mdpi.commdpi.com

Seeds: Seeds are another major reservoir for limonoids, often containing higher concentrations of the less water-soluble aglycones. mdpi.commdpi.com While specific data for this compound in seeds is limited, related compounds like limonin and limonin glucoside have been found in the seeds of Citrus reticulata. researchgate.net

Fruit Juices: Limonoid glucosides are the most abundant form of limonoids in juices prepared from mature fruits, with total concentrations ranging from 150 to 300 ppm. mdpi.com The conversion of bitter aglycones to non-bitter glucosides during fruit maturation is crucial for the palatability of citrus juices. mdpi.com

Quantitative Analysis of this compound Levels in Natural Sources

Direct quantitative data for this compound is sparse in scientific literature. However, analysis of its aglycone precursor, nomilin (B1679832), and other major limonoids provides valuable insight into its likely concentration dynamics across different cultivars and developmental stages.

The concentration of limonoids shows significant variation among different Citrus cultivars. Studies using High-Performance Liquid Chromatography (HPLC) have quantified the aglycones limonin and nomilin in various species, revealing these differences.

For example, one analysis of seven citrus cultivars found that Red Blood Orange (Citrus sinensis) contained the highest amount of limonin (479.77 µg/mL), while Rough Lemon (Citrus jambhiri) had the highest concentration of nomilin (54.23 µg/mL). pjsir.org This variability indicates that the potential levels of this compound would also differ significantly from one cultivar to another.

The following table, derived from data on the aglycone nomilin, illustrates this variability.

Table 1: Nomilin Content in Various Citrus Cultivars Data sourced from a study quantifying limonoid aglycones.

Citrus Cultivar Scientific Name Nomilin Content (µg/mL) Rough Lemon Citrus jambhiri 54.23 Musambi Citrus sinensis 41.67 Narangi Citrus reticulata 11.85 Chakutra Citrus maxima 6.00 Kinnow Citrus reticulata 3.91 Red Blood Orange Citrus sinensis 1.49 Succari Citrus sinensis 0.37

Source: Adapted from data presented in PJSIR Biological Sciences. pjsir.org

The concentration of limonoids is highly dynamic throughout the lifecycle of the fruit. Research indicates that the levels of aglycones, such as limonin and nomilin, tend to increase in the early stages of fruit development and then decrease as the fruit matures. nih.govresearchgate.net This decrease in aglycones corresponds to their conversion into their respective glucoside forms, including this compound. The formation of these glucosides is catalyzed by the enzyme limonoid glucosyltransferase and is a key part of the natural debittering process in citrus fruits as they ripen. mdpi.com

The table below shows the changing content of nomilin in the 'Yellow Tacopon' and 'Orah' mandarin varieties at different growth stages, illustrating the general trend for limonoid aglycones.

Table 2: Nomilin Content (mg/100g) at Different Fruit Maturation Stages This data for the aglycone nomilin reflects the precursor availability for glucosidation.

Growth Stage Yellow Tacopon (Mandarin) Orah (Mandarin) Fruit Falling Stage 20.75 0.42 Young Fruit Stage 34.41 0.65 Fruit Expanding Stage Data Not Available 18.88 Mature Stage Data Not Available Data Not Available

Source: Adapted from data presented in Molecules. nih.gov

This trend strongly suggests that the concentration of this compound would be lowest in young, immature fruit and highest in fully mature fruit and their processed products like juice.

Enzymatic Pathways Leading to Limonoid Aglycones

The biosynthesis of all citrus limonoids, including the aglycone precursor to this compound, originates from nomilin. acs.org Nomilin is synthesized in the phloem region of the stem from acetate (B1210297) and mevalonate (B85504) through the terpenoid biosynthetic pathway. acs.orgbohrium.com This initial precursor is then transported to various parts of the plant, such as leaves, fruit tissues, and seeds. acs.org

Within these tissues, nomilin undergoes a series of modifications catalyzed by a suite of enzymes to produce other limonoid aglycones. acs.orgfrontiersin.org These transformations involve oxidation, isomerization, methylation, acetylation, and hydrolysis. frontiersin.org The conversion of nomilin is a critical step, as it gives rise to the structural diversity observed among citrus limonoids. nih.gov The specific enzymatic steps that lead directly to methyl nomilinate from nomilin involve the opening of the A-ring of nomilin to form nomilinic acid, followed by methylation.

Glucosidation Mechanisms: Formation of 17β-D-Glucopyranoside Linkage

The conversion of bitter limonoid aglycones into their non-bitter glucoside derivatives is a crucial process in citrus fruits, particularly during maturation. cirad.frresearchgate.net This natural debittering process is primarily mediated by the enzymatic attachment of a glucose molecule. researchgate.netnih.gov

Role of Specific Glucosyltransferases in this compound Synthesis

A key enzyme in the glucosidation of limonoids is UDP-D-glucose:limonoid glucosyltransferase (LGT). acs.orgcirad.fr Research suggests that a single LGT enzyme is responsible for the glucosidation of various limonoid aglycones at the 17-position, forming the 17β-D-glucopyranoside linkage. cirad.frnih.gov This enzyme catalyzes the transfer of a glucose moiety from UDP-D-glucose to the limonoid aglycone. acs.org The expression of the gene encoding LGT has been identified in several citrus species, and its activity is crucial for the accumulation of limonoid glucosides. frontiersin.orgcirad.fr The conversion of methyl nomilinate to this compound is therefore dependent on the presence and activity of this specific glucosyltransferase.

Site and Regulation of Limonoid Glucoside Biosynthesis in Plant Cells

The glucosidation of limonoid aglycones occurs in the fruit tissues and seeds as the fruit matures. acs.orgacs.org In immature fruits, limonoid aglycones are predominant. nih.gov However, as the fruit ripens, the activity of LGT increases, leading to a corresponding increase in the concentration of limonoid glucosides. researchgate.netnih.gov The expression of the LGT gene is developmentally regulated, with transcripts first accumulating in the juice sacs and later in the albedo of the fruit. cirad.fr This spatial and temporal regulation ensures that the natural debittering process coincides with fruit maturation. researchgate.netnih.gov

Interconversion of this compound with Related Limonoid Structures

The metabolism of this compound is not a one-way street. The compound can be converted back to its aglycone form or be biotransformed into other related limonoid structures.

Hydrolysis of Glucosides to Aglycones (e.g., Nomilinate) by β-Glucosidase Activity

While limonoid glucosides are generally stable in fruit tissues, they can be hydrolyzed back to their aglycone forms and glucose by the enzyme limonoid 17β-D-glucopyranoside β-glucosidase. acs.orgcirad.fr This enzymatic activity is primarily found in dormant and germinating seeds. acs.orgcirad.fr The liberation of the aglycone, nomilinate, from its glucoside during germination may serve a defensive role for the developing seedling. acs.org The crushing of seeds during juice processing can release this β-glucosidase, potentially increasing the bitterness of the juice by converting non-bitter glucosides back into their bitter aglycone forms. acs.org

Biotransformation into Other Limonoid Derivatives

Once hydrolyzed back to its aglycone form, methyl nomilinate can potentially re-enter the limonoid biosynthetic pathway and be converted into other derivatives. For instance, in cell cultures of Citrus and Fortunella, exogenously supplied nomilin was converted to obacunone (B191991) and limonin. jst.go.jp This indicates the presence of enzymatic machinery capable of further metabolizing limonoid aglycones. While direct evidence for the specific biotransformation of methyl nomilinate into other named derivatives is part of the broader, complex limonoid metabolic network, the interconversion potential is a key feature of limonoid biochemistry in citrus.

Structural Characteristics and Classification of Methyl Nomilinate 17 Glucoside

Methyl nomilinate 17-glucoside is chemically defined by its specific molecular structure and properties. It is classified as a terpene glycoside, a type of prenol lipid that features a carbohydrate part glycosidically bonded to a terpene framework. contaminantdb.ca

The core of the molecule is a tetranortriterpenoid skeleton, characteristic of all limonoids, which is derived from a precursor with a 4,4,8-trimethyl-17-furanylsteroid structure. rsc.orgbohrium.com In this compound, this complex aglycone, methyl nomilinate, is attached to a glucose molecule at the 17th carbon position. The presence of the furan (B31954) ring is a defining feature of the limonoid family. bohrium.com The compound is isolated as a solid and has been identified in citrus species such as Satsuma (Citrus unshiu) and Yuzu (Citrus junos). cymitquimica.comcontaminantdb.caglycoscience.ru

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₅H₅₀O₁₆ | cymitquimica.comnih.gov |

| Molecular Weight | 726.769 g/mol (726.8 g/mol computed) | cymitquimica.comnih.gov |

| CAS Number | 129477-08-3 | cymitquimica.comnih.gov |

| Physical Form | Solid | cymitquimica.com |

| Chemical Classification | Terpene glycoside, Limonoid glucoside | contaminantdb.ca |

Current Research Landscape and Academic Significance of Methyl Nomilinate 17 Glucoside Studies

The academic significance of Methyl nomilinate 17-glucoside stems primarily from research into its biological activities. cymitquimica.com Studies have focused on isolating the compound from natural sources and evaluating its effects in various biological assays. researchgate.netnih.gov

A key area of investigation is its potential as a chemopreventive agent. nih.gov Research on human colon adenocarcinoma cells (SW480) identified methyl nomilinate as a potent inhibitor of cell metabolic activity. researchgate.netnih.gov The study revealed that the compound did not trigger apoptotic markers but did cause a significant induction of G0/G1 cell cycle arrest. researchgate.netnih.gov This suggests that methyl nomilinate inhibits cell proliferation by modulating cell cycle regulators, highlighting its potential as a subject for further cancer prevention research. nih.govresearchgate.net

Additionally, methyl nomilinate, the aglycone of this compound, has been isolated from the fruit of Citrus unshiu and studied for other biological effects. mjcce.org.mkmjcce.org.mk One study identified it as a significant inhibitor of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative disorders. mjcce.org.mkmjcce.org.mk This finding presents the first evidence of the limonoid methyl nomilinate acting as a natural AChE inhibitor. mjcce.org.mkmjcce.org.mk The ongoing research into this and other limonoid glucosides contributes valuable knowledge to the fields of phytochemistry and pharmacology.

| Research Area | Key Finding | Cell Line/Model | Source |

|---|---|---|---|

| Cytotoxicity/Chemoprevention | Potent inhibitor of cell metabolic activity; induces G0/G1 cell cycle arrest. | Human Colon Adenocarcinoma (SW480) cells | researchgate.netnih.govresearchgate.net |

| Enzyme Inhibition | Exhibited significant acetylcholinesterase (AChE) inhibitory activity. | In vitro micro-well plate AChE inhibition assay | mjcce.org.mkmjcce.org.mk |

| Natural Source Isolation | Isolated from seeds of Yuzu (Citrus junos) and fruit of Satsuma (Citrus unshiu). | N/A | contaminantdb.caglycoscience.rumjcce.org.mk |

An in-depth look at the natural occurrence and distribution of the chemical compound this compound reveals its presence within the plant kingdom, particularly in the genus Citrus. This article explores its botanical origins, its localization within different plant tissues, and the quantitative variations observed under different conditions.

Advanced Methodologies for Isolation, Purification, and Structural Elucidation

Extraction Techniques for Limonoid Glucosides from Complex Plant Matrices

The initial and crucial step in isolating limonoid glucosides, including methyl nomilinate 17-glucoside, is their extraction from the complex plant matrix. Limonoids are present in citrus plants as both aglycones and their corresponding β-D-glucosides. nih.gov The choice of extraction method is paramount to maximize yield and efficiency.

Conventional solvent extraction is a widely used method for obtaining limonoids from citrus seeds. vjol.info.vn This typically involves defatting the powdered seed material with a nonpolar solvent like n-hexane using a Soxhlet apparatus to remove lipids. vjol.info.vn Following this, the defatted residue is extracted with more polar solvents such as methanol (B129727), ethanol (B145695), acetone, or ethyl acetate (B1210297) to isolate the limonoid glucosides. vjol.info.vngoogle.com For instance, defatted sour orange seed powder has been extracted with methanol at elevated temperatures to obtain a crude extract containing a mixture of limonoid glucosides. google.com

Another innovative approach is hydrotropic extraction, which offers an environmentally friendlier alternative by using aqueous solutions of hydrotropes, such as sodium cumene (B47948) sulfonate. researchgate.netznaturforsch.com This method has been successfully employed to extract both limonoid aglycones and glucosides in a single step from sour orange seed powder. researchgate.netznaturforsch.com The process involves stirring the plant material in the hydrotrope solution, followed by filtration. researchgate.net The extract is then diluted and passed through an adsorbent resin column to separate the limonoids from the hydrotrope. researchgate.netznaturforsch.com

Other methods that have been explored for extracting limonoids include supercritical fluid extraction, microwave-assisted extraction, and ultrasound-assisted extraction. vjol.info.vn However, solvent-based methods remain popular due to their scalability and relative simplicity. vjol.info.vn

| Extraction Method | Plant Source | Key Steps | Solvents/Reagents | Reference |

| Solvent Extraction | Citrus Seeds (Dao lime, Vinh orange, Thanh Tra pomelo) | 1. Defat with n-hexane. 2. Reflux with solvent. 3. Centrifuge and collect supernatant. | n-hexane, ethyl acetate, acetone, methanol, dichloromethane (B109758) | vjol.info.vn |

| Soxhlet Extraction | Sour Orange Fruit Seeds | 1. Defat with hexane. 2. Extract with methanol. 3. Concentrate under vacuum. | Hexane, Methanol | google.com |

| Hydrotropic Extraction | Sour Orange (Citrus aurantium L.) Seed Powder | 1. Extract with Na-CuS solution. 2. Filter and dilute. 3. Load on adsorbent column. 4. Elute with water/methanol. | 2 M Sodium Cumene Sulphonate (Na-CuS) | researchgate.netznaturforsch.com |

Chromatographic Separation Strategies for this compound

Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential to separate this compound from other closely related limonoids, flavonoids, and plant constituents.

The purification of limonoid glucosides can be particularly challenging due to the presence of structurally similar analogs. nih.gov Reversed-phase flash chromatography has been developed as an effective technique for separating these closely related compounds. nih.gov This method was successfully used to separate nomilin (B1679832) 17-β-D-glucopyranoside from nomilinic acid 17-β-D-glucopyranoside, achieving a purity of 93%. nih.gov The technique is valuable for the semi-purification of mixtures enriched with limonoid glucosides and other compounds like flavanone (B1672756) glucosides. nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis and purification of limonoid glucosides. mdpi.comresearchgate.net HPLC methods have been developed for the simultaneous quantification of multiple limonoid aglycones and glucosides. researchgate.net A typical setup involves a reversed-phase column, such as a C18 column, coupled with a diode array detector for monitoring at specific wavelengths, commonly 210 nm for limonoids. researchgate.netscielo.br

The mobile phase often consists of a binary solvent system, for example, an acidic aqueous solution (e.g., 0.1% formic acid or 3 mM phosphoric acid) and an organic solvent like acetonitrile. researchgate.netscielo.br A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to achieve effective separation of the various components in the extract. znaturforsch.comscielo.br

For the isolation of larger, multi-gram quantities of pure compounds, semi-preparative and preparative HPLC are the methods of choice. google.comresearchgate.net These techniques operate on the same principles as analytical HPLC but utilize larger columns and higher flow rates to handle greater sample loads. scielo.brscielo.br

For example, a polar fraction from a dichloromethane partition of a citrus seed extract was subjected to semi-preparative HPLC on a reversed-phase ODS-4 RP18 column to isolate individual limonoids. scielo.brscielo.br The process can be laborious and may require repeated chromatographic steps to achieve the desired purity, but it is indispensable for obtaining sufficient material for structural elucidation and biological studies. google.com

| Chromatographic Technique | Column Type | Mobile Phase Example | Application | Reference |

| Reversed-Phase Flash Chromatography | Reversed-Phase | Not specified | Separation of closely related limonoid glucosides | nih.gov |

| Analytical HPLC | Reversed-Phase C18 | Acetonitrile and 3 mM phosphoric acid (pH 3.0) | Simultaneous quantification of limonoid aglycones and glucosides | researchgate.net |

| Semi-Preparative HPLC | Inertsyl ODS-4 RP18 | Acetonitrile and 0.1% aqueous formic acid (gradient) | Isolation and purification of limonoids from a polar fraction | scielo.brscielo.br |

| Preparative HPLC | C18 Reversed-Phase | Acidic acetonitrile-water | Isolation of obacunone (B191991) glucoside and nomilin glucoside | nih.gov |

Spectroscopic and Spectrometric Approaches for Structural Confirmation and Assignment

Once a compound has been purified, its chemical structure must be unequivocally determined. Spectroscopic and spectrometric methods are the definitive tools for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules like this compound. nih.gov The process involves using one-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, and two-dimensional (2D) NMR experiments. researchgate.net

The structures of new limonoid glycosides, including methyl nomilinate 17-O-beta-D-glucopyranoside isolated from Citrus unshiu peels, have been determined using MS and NMR spectroscopic data. nih.gov In the case of acidic limonoid glucosides, the aglycones were identified by comparing their ¹³C NMR spectra with known compounds like methyl nomilinate. zenodo.org The signals for carbon atoms distant from the D-ring (C-1 to C-11) showed high similarity, while expected differences were observed for carbons nearer to the modified D-ring, confirming the aglycone structure. zenodo.org The attachment of the glucose moiety at the C-17 position is also confirmed through detailed analysis of NMR data. nih.govzenodo.org

The following table presents ¹³C NMR chemical shift data for the aglycone portion of a related compound, which is compared to methyl nomilinate for structural assignment.

| Carbon No. | Chemical Shift (δ) of Nomilinic Acid Glucoside Aglycone (ppm) | Chemical Shift (δ) of Methyl Nomilinate (ppm) |

| 1 | 79.1 | 79.0 |

| 2 | 35.8 | 35.8 |

| 3 | 179.9 | 45.4 |

| 4 | 73.0 | 83.9 |

| 5 | 50.8 | 53.9 |

| 6 | 36.3 | 36.5 |

| 7 | 208.6 | 207.8 |

| 8 | 52.8 | 52.6 |

| 9 | 45.4 | 48.6 |

| 10 | 45.9 | 45.9 |

| 11 | 19.4 | 19.5 |

| 12 | 27.0 | 26.9 |

| 13 | 38.0 | 38.0 |

| 14 | 65.5 | 65.4 |

| 15 | 53.9 | 53.9 |

| 16 | 170.0 | 169.8 |

| 17 | 78.0 | 78.0 |

| 19 | 18.0 | 17.9 |

| 20 | 120.4 | 120.3 |

| 21 | 141.5 | 141.5 |

| 22 | 110.1 | 110.0 |

| 23 | 143.6 | 143.5 |

| 24 | 21.0 | 21.0 |

| 25 | 21.6 | 21.6 |

| 26 | 26.9 | 26.9 |

| OAc-Me | 21.0 | 21.0 |

| OAc-CO | 170.0 | 170.0 |

| Data adapted from Bennett et al., 1989. Note: This table shows data for Nomilinic Acid Glucoside compared to Methyl Nomilinate, illustrating the comparative method used in structural elucidation. zenodo.org |

An in-depth analysis of the chemical compound this compound reveals sophisticated methodologies employed for its isolation, purification, and comprehensive structural elucidation. This limonoid glucoside, primarily isolated from sources like the peels of Citrus unshiu (Satsuma mandarin), requires advanced analytical techniques to determine its complex structure and stereochemistry. nih.govcontaminantdb.ca

2 Mass Spectrometry (MS), Including Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry is a cornerstone technique in the structural elucidation of this compound, providing critical data on its molecular weight and fragmentation patterns. The compound's molecular formula is C₃₅H₅₀O₁₆, with a computed monoisotopic mass of 726.30988550 Da. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for analyzing thermally labile and polar molecules like limonoid glucosides. In positive ion mode ESI-MS, these glucosides typically form adduct ions, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts. When ammonium (B1175870) hydroxide (B78521) is used as a modifier in the mobile phase, ammoniated adducts like [M+H+NH₃]⁺ can also be prominently observed.

Further structural information is obtained through tandem mass spectrometry (MS/MS), often involving Collision-Induced Dissociation (CID). The fragmentation of the precursor ions provides insights into the molecule's constituent parts. For instance, the CID of limonoid glucoside adducts often results in the neutral loss of the hexose (B10828440) (sugar) moiety, yielding a fragment ion corresponding to the aglycone. This process is fundamental in confirming the mass of both the sugar unit and the aglycone, thereby verifying the glycosidic nature of the compound. Negative ion mode CID mass spectra have also been effectively used to analyze related limonoid glucosides, such as nomilinic acid glucoside, providing complementary fragmentation data. researchgate.net

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₅H₅₀O₁₆ | PubChem nih.gov |

| Molecular Weight | 726.8 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 726.30988550 Da | PubChem nih.gov |

3 Applications of Linked Scan FABMS for Glycoside Linkage Determination

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is another soft ionization technique that has been pivotal in the analysis of glycosides. A specialized application, the linked-scan at constant B/E, has been instrumental in definitively establishing the connectivity between the glycone (sugar) and aglycone (non-sugar) parts of the molecule.

In a study identifying new limonoid glycosides from Citrus unshiu peels, researchers isolated Methyl nomilinate 17-O-β-D-glucopyranoside. nih.govresearchgate.net They specifically employed the B/E constant linked-scan FAB-MS method to unambiguously determine the location of the sugar moiety. nih.govresearchgate.net This technique works by scanning the magnetic field (B) and the electric sector field (E) simultaneously while keeping their ratio constant. This allows for the specific detection of daughter ions arising from a selected parent ion in the first field-free region of a double-focusing mass spectrometer. By monitoring the fragmentation of the parent molecular ion, a clear link was established, confirming that the glucose unit is attached at the 17-position of the methyl nomilinate aglycone. nih.gov

This application demonstrates the power of linked-scan FAB-MS to solve a crucial piece of the structural puzzle: pinpointing the exact attachment site of the glycosidic bond, which can be challenging to determine by other methods alone.

4 Advanced Optical Spectroscopy for Stereochemical Elucidation

The complete structural elucidation of a complex natural product like this compound requires the determination of its absolute configuration. Advanced optical spectroscopy techniques, which measure the interaction of chiral molecules with polarized light, are essential for this purpose.

For limonoids and their glycosides, methods such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) spectroscopy are frequently employed. nih.govnih.gov These techniques provide information about the three-dimensional arrangement of atoms and functional groups around the molecule's stereocenters.

Optical Rotatory Dispersion (ORD): This method measures the change in optical rotation as a function of wavelength. The resulting curve can be compared with known compounds or with data from quantum-chemical calculations to deduce the absolute configuration. nih.govnih.gov

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's stereochemistry. nih.govnih.gov For complex structures like limonoids, the CD spectrum can serve as a fingerprint for its specific configuration. nih.gov In some cases, the exciton (B1674681) chirality method in CD spectroscopy can be used to determine the absolute configuration of molecules containing multiple chromophores. colab.ws

While specific ORD or CD data for this compound are not detailed in readily available literature, the use of these techniques is standard practice for establishing the absolute configuration of new limonoids. nih.govnih.govnih.gov These advanced spectroscopic methods, often used in combination with extensive Nuclear Magnetic Resonance (NMR) analysis and X-ray crystallography, are indispensable for the complete and unambiguous stereochemical assignment of such intricate natural products. nih.govnih.gov

Investigation of Biological Activities and Molecular Mechanisms of Methyl Nomilinate 17 Glucoside in Vitro and Pre Clinical Models

Anti-proliferative and Cytotoxic Activity in Cancer Cell Lines (In Vitro Studies)

Research has demonstrated the inhibitory effects of Methyl Nomilinate and its derivatives on the proliferation of several human cancer cell lines. These in vitro studies provide foundational evidence for its potential as a chemopreventive agent.

Effects on Human Colon Adenocarcinoma Cells (e.g., SW480)

Studies utilizing the human colon adenocarcinoma cell line, SW480, have shown that methyl nomilinate is a potent inhibitor of cell metabolic activity. nih.gov It has been identified as one of several limonoids with anti-proliferative activity against these cells. nih.govresearchgate.net In comparative analyses with other limonoids like isoobacunoic acid, isolimonexic acid, and limonexic acid, methyl nomilinate demonstrated the most significant inhibition of SW480 cell proliferation. nih.govresearchgate.net This effect was observed through both MTT and EdU incorporation assays, which measure cell metabolic activity and DNA synthesis, respectively. nih.gov

Effects on Human Breast Cancer Cells (e.g., MCF-7)

Methyl nomilinate has also shown notable anti-proliferative effects against human breast cancer cells. Specifically, in studies with the estrogen receptor-positive (ER+) MCF-7 cell line, methyl nomilinate was reported to be a highly effective inhibitor of proliferation, with an IC50 value of 0.01 μg/ml. researchgate.net This indicates that a very low concentration of the compound is needed to inhibit the growth of these cancer cells by 50%. Other limonoids, such as nomilin (B1679832) and a limonoid glucoside mixture, have also been shown to inhibit both ER- and ER+ breast cancer cells. researchgate.netresearchgate.net

Activity against Other Carcinoma Cell Lines

While the primary focus of many studies has been on colon and breast cancer cells, the anti-proliferative activity of limonoids, including methyl nomilinate, has been investigated in a broader range of cancer cell lines. Research has explored their effects on cervical (HeLa), leukemia (HL-60), liver (Hep G2), ovary (SKOV-3), and stomach (NCI-SNU-1) cancer cells. researchgate.net However, the significant growth-inhibitory effects of the tested limonoids were most pronounced against MCF-7 breast cancer cells. researchgate.net

Elucidation of Cellular and Molecular Mechanisms Underlying Anti-proliferative Effects

To understand how Methyl Nomilinate 17-O-β-D-glucoside inhibits cancer cell growth, researchers have investigated its impact on key cellular processes and molecular pathways, particularly those involved in cell cycle regulation.

Induction of Cell Cycle Arrest (e.g., G0/G1 Phase)

A key mechanism by which methyl nomilinate exerts its anti-proliferative effects is through the induction of cell cycle arrest, specifically in the G0/G1 phase. nih.govnih.gov This was observed in studies on SW480 human colon adenocarcinoma cells, where treatment with methyl nomilinate led to a significant accumulation of cells in the G0/G1 phase of the cell cycle. nih.gov This arrest prevents the cells from proceeding to the S phase, where DNA replication occurs, thereby halting their proliferation. nih.gov It is noteworthy that this effect on the cell cycle was observed without the induction of apoptosis, as indicated by the lack of effect on markers like caspase-3 and PARP. nih.gov

Modulation of Cyclin-Dependent Kinase (CDK) and Cyclin Expression (e.g., CDK4/6, Cyclin D3)

The induction of G0/G1 cell cycle arrest by methyl nomilinate is linked to its ability to modulate the expression of key regulatory proteins. nih.govnih.gov Specifically, treatment with methyl nomilinate has been shown to suppress the expression of cyclin-dependent kinases 4 and 6 (CDK4/6) and cyclin D3. nih.govnih.gov These proteins form complexes that are crucial for the progression of the cell cycle from the G1 to the S phase. nih.gov By downregulating CDK4/6 and cyclin D3, methyl nomilinate effectively puts a brake on the cell cycle machinery, leading to the observed G0/G1 arrest. nih.govnih.gov

Regulation of Cell Cycle Inhibitors

Research into the bioactivity of methyl nomilinate has revealed its capacity to modulate the expression of key proteins involved in cell cycle progression. In studies utilizing human colon adenocarcinoma (SW480) cells, methyl nomilinate treatment led to a significant induction of G0/G1 cell cycle arrest. researchgate.netnih.gov This arrest is attributed to the compound's ability to suppress the expression of cyclin-dependent kinases (CDK) 4 and 6, as well as cyclin D3. researchgate.netnih.govnih.gov Furthermore, methyl nomilinate was observed to downregulate the expression of CDK inhibitors. researchgate.netnih.gov This collective action disrupts the normal progression from the G1 to the S phase of the cell cycle, thereby inhibiting cell proliferation. researchgate.netnih.gov These findings suggest that the cytotoxic effects of methyl nomilinate are, at least in part, mediated through its regulation of cell cycle checkpoints.

Inhibition of Cell Metabolic Activity (e.g., MTT, EdU Incorporation Assays)

The inhibitory effect of methyl nomilinate on cancer cell proliferation has been quantified using assays that measure metabolic activity and DNA synthesis. In studies on SW480 human colon adenocarcinoma cells, methyl nomilinate was identified as the most potent inhibitor of cell metabolic activity among several tested limonoids, as determined by the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. researchgate.netnih.govresearchgate.net The MTT assay measures the reduction of tetrazolium dye by mitochondrial dehydrogenases in metabolically active cells, with a lower signal indicating reduced cell viability. nih.govnih.gov

Complementing these findings, EdU (5-ethynyl-2'-deoxyuridine) incorporation assays confirmed the anti-proliferative effects of methyl nomilinate. researchgate.netnih.gov The EdU assay detects active DNA synthesis, a hallmark of proliferating cells. The potent inhibition observed in both MTT and EdU assays indicates that methyl nomilinate effectively curtails the viability and proliferative capacity of these cancer cells. researchgate.netnih.gov

Pathways Potentially Leading to Apoptosis or Programmed Cell Death (e.g., Caspase-3 Activation, PARP Cleavage, DNA Fragmentation) within Broader Limonoid Research

While studies on SW480 colon cancer cells indicated that methyl nomilinate's primary mechanism involves cell cycle arrest rather than the induction of apoptosis (as it did not affect markers like caspase-3 and PARP), researchgate.netnih.gov research on the broader class of limonoids reveals a significant potential for inducing programmed cell death. researchgate.netnih.gov

Apoptosis is a crucial pathway for eliminating cancerous cells and is characterized by specific molecular events. plos.org Several limonoids have been shown to trigger these events in various cancer cell lines. For instance, the limonoids TS3 and Rubescin E were found to induce apoptosis in human hepatoma cells, demonstrated by the activation of caspase-3, subsequent cleavage of poly (ADP-ribose) polymerase (PARP), and fragmentation of genomic DNA. plos.org PARP cleavage, from its full-length 116-kDa form to an 85-kDa fragment, is a well-established hallmark of caspase-mediated apoptosis. plos.orgnih.gov

Similarly, a study on citrus limonoid glucosides, including nomilinic acid 17-β-D-glucopyranoside, showed they induced apoptosis in human neuroblastoma cells, evidenced by a concentration- and time-dependent increase in caspase 3/7 activity and DNA fragmentation. nih.gov Another limonoid, erythrocarpine E, was also reported to induce apoptosis in oral cancer cells through the activation of initiator caspase-9 and executioner caspase-3. plos.org These findings from the broader limonoid class highlight apoptosis as a common and significant mechanism of their anticancer activity, even if not the primary one observed for methyl nomilinate in specific cell lines.

Enzymatic Inhibition Studies of Methyl Nomilinate

Acetylcholinesterase (AChE) Inhibitory Activity

Methyl nomilinate has been identified as a natural inhibitor of acetylcholinesterase (AChE). researchgate.netmjcce.org.mk AChE is a key enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. mjcce.org.mk Inhibition of this enzyme is a primary therapeutic strategy for conditions such as Alzheimer's disease. mjcce.org.mk In a study evaluating chemical constituents from the fruit of Citrus unshiu, methyl nomilinate demonstrated significant AChE inhibitory activity, reducing enzyme activity by over 50% at a concentration of 30 μg/ml. researchgate.netmjcce.org.mkresearchgate.net This was the first experimental evidence showing a limonoid compound from this source acting as a natural AChE inhibitor. researchgate.netmjcce.org.mk

| Compound | Source | Assay | Concentration | % Inhibition | Reference |

|---|---|---|---|---|---|

| Methyl nomilinate | Citrus unshiu Fruit | AChE Inhibition Assay | 30 μg/ml | >50% | researchgate.netmjcce.org.mkresearchgate.net |

Exploration of Other Enzyme Targets

Beyond its documented effects on acetylcholinesterase, the exploration of methyl nomilinate's inhibitory activity against other specific enzyme targets is an area with limited published research. While limonoids as a class are known to interact with various biological pathways, detailed enzymatic inhibition studies specifically for methyl nomilinate are not extensively covered in the available scientific literature. Broader research on citrus limonoids has indicated inhibitory effects on enzymes like aromatase, but specific data for methyl nomilinate remains to be fully elucidated. herbalanalysis.co.uk

Anti-insect and Antifeedant Properties within the Limonoid Class

The limonoid class of compounds, to which methyl nomilinate belongs, is well-regarded for its significant anti-insect and antifeedant properties. bohrium.comukri.org These natural products play a role in plant defense mechanisms against herbivorous insects. acs.org The potent insecticidal and deterrent activities of limonoids have made them attractive candidates for developing botanical pesticides. acs.orgfrontiersin.org

Prominent examples from this class include azadirachtin, isolated from the neem tree (Azadirachta indica), which is a powerful insect antifeedant. ukri.org Other citrus limonoids, such as limonin (B1675406), nomilin, and obacunone (B191991), have also demonstrated significant antifeedant effects against pests like the fall armyworm (Spodoptera frugiperda). nih.gov These compounds deter insects from feeding, thereby protecting the plant from damage. bohrium.comnih.gov The mechanism of action is often related to interference with the insect's physiological and biochemical processes. acs.org The structural diversity within the limonoid family contributes to a range of bioactivities against different insect species. frontiersin.orgnih.gov

| Limonoid | Source Family | Activity | Target Pest Example | Reference |

|---|---|---|---|---|

| Azadirachtin | Meliaceae | Antifeedant, Insecticidal | General insect pests | ukri.org |

| Limonin | Rutaceae | Antifeedant | Spodoptera frugiperda | nih.gov |

| Nomilin | Rutaceae | Antifeedant | Spodoptera frugiperda | nih.gov |

| Obacunone | Rutaceae | Antifeedant | Spodoptera frugiperda | nih.gov |

| Meliartenin | Meliaceae | Antifeedant | Various herbivorous insects | acs.org |

Structure Activity Relationship Sar Studies of Methyl Nomilinate 17 Glucoside and Analogs

Influence of the Glycoside Moiety on Bioactivity and Solubility

The attachment of a glucose molecule at the C-17 position, forming a glucoside, dramatically alters the physicochemical properties of the parent limonoid aglycone. This glycosylation is a key factor in the compound's solubility and its interaction with biological systems.

Limonoid aglycones are noted for being fat-soluble and are often responsible for the bitter taste associated with citrus products. vjol.info.vn In contrast, their glucosidic forms, such as Methyl nomilinate 17-glucoside, are water-soluble and typically tasteless. vjol.info.vncirad.fr This increased water solubility is a direct result of the hydrophilic nature of the attached sugar moiety. nih.govmdpi.com The distribution of these compounds in citrus plants reflects their solubility; the more water-insoluble aglycones are abundant in seeds and peels, while the soluble glucosides are more prevalent in the fruit juice and pulp. nih.govvjol.info.vnresearchgate.net

The glycoside moiety also plays a crucial role in the compound's bioavailability and mechanism of action. While the increased hydrophilicity may hinder passive diffusion across cell membranes, studies on related compounds like limonin (B1675406) 17-β-D-glucopyranoside show that it can be absorbed and subsequently metabolized back to its aglycone form, limonin, in the body. researchgate.netacs.org This suggests that limonoid glucosides may act as prodrugs, releasing the more biologically active aglycone in vivo. The stability of the glucoside is also a factor; for instance, nomilin (B1679832) glucoside is known to convert to nomilinic acid glucoside under certain pH conditions. cirad.fr

Table 1: General Properties of Limonoid Aglycones vs. Glucosides

| Property | Limonoid Aglycones (e.g., Methyl Nomilinate) | Limonoid Glucosides (e.g., this compound) |

|---|---|---|

| Solubility | Generally fat-soluble, less soluble in water. vjol.info.vn | Water-soluble due to the hydrophilic sugar group. vjol.info.vncirad.fr |

| Taste | Often bitter. researchgate.net | Generally tasteless. cirad.fr |

| Primary Location in Citrus | Concentrated in seeds and fruit peel. nih.govresearchgate.net | More abundant in fruit juice and pulp. vjol.info.vn |

Effects of Structural Modifications to the Limonoid Aglycone Core on Biological Mechanisms

The limonoid aglycone core, with its complex polycyclic structure, is the primary determinant of the specific biological activity. d-nb.info All naturally occurring citrus limonoids feature a characteristic furan (B31954) ring attached to the D-ring at the C-17 position. jst.go.jp Variations in the A, B, and D rings of this core structure lead to a wide range of biological effects.

The aglycone of this compound is methyl nomilinate. Research has demonstrated that methyl nomilinate possesses significant biological activity. In studies using SW480 human colon adenocarcinoma cells, methyl nomilinate was identified as the most potent inhibitor of cell metabolic activity among several tested limonoids, including isoobacunoic acid and limonexic acid. researchgate.netresearchgate.net Its mechanism of action involves the induction of G0/G1 cell cycle arrest, highlighting its potential as a cell proliferation inhibitor. researchgate.netresearchgate.net

Further studies on breast cancer cells have shown that specific limonoid aglycones have distinct activities. Methyl nomilinate, along with deacetylnomilin and obacunone (B191991), was found to be a particularly effective inhibitor of estrogen receptor-positive (ER+) breast cancer cells. dtic.mil This indicates that the specific structural features of the nomilin-type core are crucial for this targeted bioactivity. Structural modifications, even minor ones, can significantly alter the biological outcome. For example, changing the furan ring to a lactone ring in some limonoids has been suggested to enhance anti-inflammatory activity. researchgate.net

Table 2: Biological Activity of Methyl Nomilinate and Related Aglycones

| Compound | Cell Line/Model | Observed Effect | Citation |

|---|---|---|---|

| Methyl Nomilinate | SW480 Human Colon Cancer Cells | Potent inhibition of cell metabolic activity; induction of G0/G1 cell cycle arrest. | researchgate.netresearchgate.net |

| Methyl Nomilinate | MCF-7 (ER+) Human Breast Cancer Cells | Effective inhibitor of cell proliferation. | dtic.mil |

| Limonin | Colon Cancer Models | Chemoprotective effects against colon cancer. | researchgate.net |

| Obacunone | Colon Cancer Models | Reduced incidence of colonic adenocarcinoma. | researchgate.net |

Comparative Analysis with Other Limonoid Glucosides (e.g., Nomilin 17-β-D-glucopyranoside)

Nomilin 17-β-D-glucopyranoside is a close analog, differing only in the aglycone (nomilin vs. methyl nomilinate). Nomilin glucoside has been noted for its relative instability in solutions with a pH below 3.5 or above 8.0, where it converts to nomilinic acid glucoside. cirad.fr This provides a potential point of comparison for the chemical stability of this compound.

Limonin 17-β-D-glucopyranoside is the most abundant limonoid glucoside in citrus and the most extensively studied. researchgate.netresearchgate.net It serves as a benchmark for the behavior of limonoid glucosides. Human bioavailability studies have confirmed its absorption and subsequent metabolism to limonin, establishing a pathway for in vivo activity. acs.org

Obacunone 17-β-D-glucoside is another related compound that has been recognized for its anticancer and antioxidant properties. mdpi.com The collective research indicates that while the glycoside moiety provides common physicochemical properties like solubility, the specific aglycone core (limonin, nomilin, methyl nomilinate, or obacunone) dictates the precise nature and potency of the biological activity. researchgate.netdtic.mil

Table 3: Comparative Profile of Selected Limonoid Glucosides

| Compound | Aglycone Core | Key Characteristics | Reported Bioactivity of Aglycone | Citation |

|---|---|---|---|---|

| This compound | Methyl Nomilinate | Water-soluble limonoid glucoside. | Inhibition of colon and breast cancer cell proliferation. | researchgate.netdtic.mil |

| Nomilin 17-β-D-glucopyranoside | Nomilin | Known pH instability; converts to nomilinic acid glucoside. | Inhibition of breast cancer cell proliferation. | cirad.frdtic.mil |

| Limonin 17-β-D-glucopyranoside | Limonin | Most abundant limonoid glucoside; bioavailability studied in humans. | Chemopreventive against colon cancer; anti-proliferative. | researchgate.netacs.org |

| Obacunone 17-β-D-glucoside | Obacunone | Water-soluble glucoside. | Anticancer and antioxidant properties. | mdpi.com |

Compound Reference Table

Synthetic and Semi Synthetic Approaches to Methyl Nomilinate 17 Glucoside and Derivatives

Strategies for Total Synthesis of Limonoid Glucosides

The total synthesis of limonoid glucosides is an exceptionally demanding endeavor due to the high degree of oxygenation, dense functionalization, and complex stereochemistry inherent in their structures. researchgate.net While the total synthesis of a limonoid glucoside like methyl nomilinate 17-glucoside has not been specifically reported, the efforts directed at their aglycones (the non-sugar portion) highlight the immense challenges.

Strategies for constructing the core limonoid skeleton often involve sophisticated chemical reactions, such as polyolefin cyclizations, to build the fused ring systems. nih.gov However, these multi-step sequences make it difficult to produce significant quantities. researchgate.net The subsequent attachment of a glucose moiety to the C-17 position, with the correct stereochemistry, would add another layer of complexity to an already arduous process. Given these difficulties, total synthesis is primarily of academic interest, demonstrating the power of synthetic chemistry rather than serving as a viable production method. researchgate.netpnas.org

Table 1: Challenges in the Total Synthesis of Limonoid Glucosides

| Challenge | Description |

| Structural Complexity | Limonoids possess a highly oxygenated and compact tetracyclic triterpenoid (B12794562) framework with multiple stereocenters. researchgate.netresearchgate.net |

| Low Overall Yield | Syntheses involve numerous steps, leading to extremely low overall yields, as seen in the synthesis of limonin (B1675406) and azadirachtin. rsc.orgpnas.org |

| Commercial Inviability | The length and low efficiency of the synthetic routes make them impractical for producing compounds on an industrial or even preparative scale. pnas.org |

| Glycosylation Step | The stereoselective installation of the glucoside bond at the C-17 position presents a significant additional synthetic hurdle. |

Chemoenzymatic and Enzymatic Synthesis of Glycosylated Limonoids

In contrast to the challenges of total synthesis, enzymatic and chemoenzymatic approaches offer a highly efficient and specific route to glycosylated limonoids. Nature itself provides the blueprint for this strategy, utilizing specific enzymes to carry out glycosylation reactions.

The key enzyme in the biosynthesis of limonoid glucosides in citrus is UDP-D-glucose: limonoid glucosyltransferase (LGT) . cirad.fracs.org This single enzyme is responsible for the glucosidation of a wide range of limonoid aglycones, including limonin, obacunone (B191991), and nomilin (B1679832), converting them into their respective 17-β-D-glucosides. cirad.fr This natural process is what causes the reduction of bitterness in citrus fruits as they mature, by converting bitter aglycones into tasteless glucosides. cirad.frnih.gov

Research has led to the successful isolation and cloning of the gene encoding LGT from various citrus species, including Citrus unshiu (Satsuma mandarin) and Citrus reticulata (Kinnow mandarin). pnas.orgnih.gov This development opens the door for biotechnological production. Overexpression of the LGT gene is a promising strategy for increasing the accumulation of limonoid glucosides in plants or in microbial fermentation systems. nih.govresearchgate.net

Chemoenzymatic synthesis combines the strengths of chemical synthesis and enzymatic catalysis. nih.gov In this approach, a limonoid aglycone, which could be obtained through extraction from natural sources or through a more manageable chemical synthesis, serves as a substrate for an enzymatic glycosylation reaction. Using a glycosyltransferase like LGT and an activated sugar donor (e.g., UDP-glucose), the glucose moiety can be precisely attached to the aglycone to yield the desired glucoside. nih.gov This method bypasses the difficulties of stereoselective glycosylation in purely chemical synthesis. nih.gov

The reverse reaction, the hydrolysis of limonoid glucosides back to their aglycones and glucose, is catalyzed by the enzyme limonoid 17-β-D-glucopyranoside β-glucosidase . acs.org This enzyme is typically active during seed germination. acs.org

Table 2: Key Enzymes in Limonoid Glycosylation

| Enzyme | Function | Natural Role |

| Limonoid Glucosyltransferase (LGT) | Catalyzes the transfer of a glucose molecule from UDP-glucose to a limonoid aglycone. cirad.fracs.org | Natural debittering of citrus fruit during maturation by forming limonoid glucosides. nih.gov |

| Limonoid 17-β-D-glucopyranoside β-glucosidase | Catalyzes the hydrolysis of the glucoside bond, releasing the aglycone and glucose. acs.org | Biodegradation of limonoids, particularly during seed germination. acs.orgresearchgate.net |

Semi-Synthetic Derivatization from Natural Precursors

Semi-synthesis is a powerful and widely used strategy that starts with complex, naturally abundant molecules and chemically modifies them to create novel derivatives. nih.gov For limonoids, common and readily available aglycones such as limonin, nomilin, and obacunone serve as the primary starting scaffolds for chemical modification research. nih.govresearchgate.net This approach leverages the complex core structure already built by nature, allowing chemists to focus on targeted modifications to explore structure-activity relationships. To date, over 800 limonoid analogs have been synthesized via these methods. nih.gov

A straightforward example of semi-synthesis is the production of nomilin from deacetylnomilin, a precursor also found in citrus. The synthesis is achieved by acetylating deacetylnomilin through a reaction with acetic anhydride-pyridine. mdpi.com

Chemists have created a wide variety of derivatives to probe the biological importance of different functional groups on the limonoid skeleton. These modifications include:

Oxime Formation: A series of limonin and deoxylimonin (B7765825) oxime derivatives have been synthesized for evaluation as anti-inflammatory and analgesic agents. mdpi.com

Ring Modification: The A-ring of the limonoid is a common site for modification. For example, opening the A-ring of limonin and subsequent modifications have led to derivatives with altered biological profiles.

Furan (B31954) Ring Alteration: The furan ring attached at C-17 is crucial for the bioactivity of many limonoids. Semi-synthetic analogs like defuran nomilin have been created, where the furan ring is modified or removed, to study its role. mdpi.comresearchgate.net

Degraded limonoids, which are natural products resulting from the fragmentation of the standard limonoid skeleton, can also serve as convenient starting points for the semi-synthesis of novel bioactive molecules. mdpi.comdntb.gov.ua These smaller, less complex scaffolds are often more amenable to chemical manipulation. mdpi.com The primary goal of these semi-synthetic efforts is to generate new compounds with potentially enhanced or novel therapeutic properties. nih.gov

Table 3: Examples of Semi-Synthetic Limonoid Derivatives

| Natural Precursor | Type of Derivative | Example Compound(s) |

| Limonin, Deoxylimonin | Oxime Derivatives | General structure 37 (oxime at C-7) mdpi.com |

| Nomilin | Defuran Derivatives | Defuran nomilin mdpi.comresearchgate.net |

| Deacetylnomilin | Acetylation Product | Nomilin mdpi.com |

| Limonin, Nomilin | Aromatase Inhibitors | 1,2-dehydrolimonin, 1,2-dehydronomilin mdpi.com |

Analytical Quantification and Quality Control Research for Methyl Nomilinate 17 Glucoside

Development and Validation of Robust Quantitative Methods (e.g., HPLC-UV, LC-MS/MS)

The quantification of Methyl Nomilinate 17-Glucoside, often found in complex matrices such as citrus extracts, necessitates the development of robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the principal techniques employed for this purpose.

HPLC-UV Methods:

High-Performance Liquid Chromatography with UV detection is a widely accessible and utilized method for the analysis of limonoid glucosides. mdpi.com However, a significant challenge in the UV detection of these compounds is their inherently weak chromophores, leading to low sensitivity when monitored at typical wavelengths around 200-210 nm. researchgate.net To overcome this, methods involving post-column derivatization have been developed. One such method utilizes Ehrlich's reagent, which reacts with limonoid glucosides to form colored products that can be detected at a more specific and sensitive wavelength. mdpi.comresearchgate.net

A critical finding in the development of such methods is the equivalent response of various limonoid glucosides, including nomilin (B1679832) glucoside derivatives, to the derivatization agent. researchgate.net This allows for the use of a more readily available and characterized limonoid glucoside, such as limonin (B1675406) glucoside, as a surrogate standard for the quantification of this compound. researchgate.net

Validation of these HPLC-UV methods, in line with guidelines from bodies like the International Council for Harmonisation (ICH), typically involves assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.govthaiscience.infopensoft.net

LC-MS/MS Methods:

Liquid Chromatography-Tandem Mass Spectrometry offers superior sensitivity and selectivity for the quantification of this compound. nih.gov This technique is particularly advantageous for analyzing samples with low concentrations of the analyte or complex matrices where co-eluting interferences can be a problem for UV detection. chromatographyonline.com

An electrospray ionization (ESI) source is commonly used for the analysis of limonoid glucosides, typically operating in negative ion mode to detect the deprotonated molecule [M-H]⁻. nih.gov The use of selected ion monitoring (SIM) or multiple reaction monitoring (MRM) enhances the specificity and sensitivity of the analysis. nih.gov For instance, an LC-MS method can detect limonin, a related limonoid, at levels as low as 12 parts per billion (ppb) in juice samples. chromatographyonline.com

The validation of an LC-MS/MS method involves similar parameters to HPLC-UV, ensuring the reliability and reproducibility of the quantitative data. The development of such methods is crucial for pharmacokinetic studies and for obtaining precise measurements in various biological and food matrices. chromatographyonline.com

Table 1: Illustrative HPLC-UV Method Parameters for Limonoid Glucoside Analysis (using a surrogate standard approach)

| Parameter | Typical Value/Range | Reference |

| Column | Phenyl stationary phase | mdpi.comresearchgate.net |

| Mobile Phase | Isocratic | mdpi.comresearchgate.net |

| Detection | Post-column reaction with Ehrlich's reagent, monitored at a specific visible wavelength | mdpi.comresearchgate.net |

| Surrogate Standard | Limonin glucoside | researchgate.net |

| Limit of Detection (LOD) | 50 ng (for limonin glucoside) | researchgate.net |

Table 2: General Parameters for LC-MS/MS Analysis of Limonoid Glucosides

| Parameter | Typical Condition | Reference |

| Ionization Source | Electrospray Ionization (ESI) | nih.gov |

| Polarity | Negative Ion Mode | nih.gov |

| Monitored Ion | [M-H]⁻ | nih.gov |

| Internal Standard | Carminic acid (example for limonoid glucosides) | nih.gov |

| Application | Analysis of liquid and solid citrus samples | nih.gov |

Establishment of Reference Standards and Certified Reference Materials

The availability of well-characterized reference standards is a prerequisite for the accurate quantification of this compound. A reference standard serves as a benchmark against which samples with unknown concentrations of the compound are compared.

Currently, this compound is available as a research-grade chemical from commercial suppliers. cymitquimica.com For use as a reference standard in quantitative analysis, it is essential that the material has a certificate of analysis detailing its purity, identity, and the methods used for characterization. The identity is typically confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Purity is often determined by a mass balance approach, combining results from HPLC, residual solvent analysis, water content determination (e.g., Karl Fischer titration), and residue on ignition.

A Certified Reference Material (CRM) represents the highest level of a reference standard. A CRM is produced by a national metrology institute or an accredited reference material producer and is accompanied by a certificate that provides the property value, its associated uncertainty, and a statement of metrological traceability. The development of a CRM for this compound would involve a rigorous characterization process, including inter-laboratory comparisons to ensure the accuracy and comparability of measurements across different laboratories.

Application in Standardized Extraction and Processing Methodologies

The accurate quantification of this compound is intrinsically linked to the efficiency and reproducibility of the extraction method used to isolate it from its natural source, primarily citrus fruits and their by-products. vdoc.pub The development of standardized extraction methodologies is therefore crucial for ensuring consistency and comparability of results.

Limonoid glucosides, being water-soluble, are typically more abundant in the juices and pulps of citrus fruits. researchgate.net Common extraction techniques for this class of compounds include:

Solid-Phase Extraction (SPE): This is a widely used technique for the clean-up and concentration of limonoid glucosides from aqueous samples like fruit juices. researchgate.net Different sorbents can be employed to selectively retain and then elute the target compounds.

Solvent Extraction: For solid samples such as citrus peel or seeds, solvent extraction using polar solvents like methanol (B129727) or ethanol (B145695) is a common first step.

Pressurized Liquid Extraction (PLE) or Accelerated Solvent Extraction (ASE): These techniques use elevated temperatures and pressures to enhance the extraction efficiency and reduce solvent consumption.

A standardized extraction protocol would specify parameters such as the solvent system, temperature, extraction time, and sample-to-solvent ratio. The validation of such a method would involve assessing the extraction recovery, which is the percentage of the analyte of interest that is successfully extracted from the matrix. This is often determined by spiking a blank matrix with a known amount of the reference standard and measuring the amount recovered. The availability of a reliable quantitative method, as described in section 8.1, is essential for performing these recovery studies.

The ultimate goal of standardized extraction and analytical methods is to ensure that the reported concentration of this compound in a given sample is accurate and reproducible, regardless of where or when the analysis is performed. This is fundamental for quality control in research and any potential future applications of this compound.

Biotechnological and Metabolic Engineering Research for Limonoid Glucosides

Genetic Engineering Approaches to Enhance or Alter Methyl Nomilinate 17-Glucoside Production in Plants

Genetic engineering presents a promising avenue for modulating the biosynthesis of this compound and other limonoid glucosides in plants, primarily focusing on citrus species. The central strategy revolves around the manipulation of key enzymes in the limonoid metabolic pathway to increase the production of non-bitter glucosides and reduce bitter aglycones. cirad.frcabidigitallibrary.orgresearchgate.net

A pivotal enzyme in this process is the limonoid UDP-glucosyltransferase (LGT). researchgate.net This enzyme is responsible for the glucosidation of various limonoid aglycones, converting them into their respective 17-β-D-glucopyranoside derivatives. cirad.fracs.org Research has shown that LGT can convert limonoid aglycones like nomilin (B1679832) into their corresponding glucosides. cirad.fr The overexpression of the gene encoding LGT is a primary target for metabolic engineering. researchgate.netresearchgate.net By increasing the expression of the LGT gene, it is possible to enhance the conversion of bitter limonoid aglycones into their non-bitter glucoside forms, thereby improving the taste of citrus juices and simultaneously increasing the concentration of potentially beneficial compounds like this compound. cirad.frresearchgate.net

The gene for LGT has been successfully isolated and characterized from several citrus varieties, including 'Satsuma' mandarin (Citrus unshiu) and 'Kinnow' mandarin (Citrus reticulata). cirad.frresearchgate.net Studies involving the overexpression of this gene have demonstrated the potential to decrease the delayed bitterness in citrus juice and boost the accumulation of specific limonoid glucosides. researchgate.netresearchgate.net For instance, the transcript expression of the LGT gene has been observed to be highest in the flavedo (the colored outer layer of the peel) of Kinnow mandarin during various stages of fruit development. researchgate.net

Future research in this area is directed towards creating transgenic citrus plants that are free from limonoid bitterness by maximizing the formation of limonoid glucosides. cirad.frjst.go.jp This involves not only the overexpression of LGT but also a deeper understanding and potential manipulation of other regulatory enzymes and transcription factors involved in the limonoid biosynthesis pathway. cirad.fr

Table 1: Key Genes and Enzymes in this compound Biosynthesis Targeted for Genetic Engineering

| Gene/Enzyme | Function in Limonoid Metabolism | Genetic Engineering Strategy | Desired Outcome |

| Limonoid UDP-glucosyltransferase (LGT) | Catalyzes the transfer of a glucose molecule to limonoid aglycones, including the precursor to this compound. cirad.frresearchgate.net | Overexpression of the LGT gene. researchgate.netresearchgate.net | Increased production of this compound and other non-bitter limonoid glucosides; reduction of bitter aglycones. cirad.frresearchgate.net |

| Limonoid-A-ring lactone hydrolase (LLH) | Involved in the formation of bitter limonin (B1675406) from its precursor. cirad.fr | Downregulation or knockout of the LLH gene. | Reduction in the accumulation of bitter limonin. cirad.fr |

Plant Cell Culture and Fermentation for Controlled Biosynthesis

Plant cell culture and fermentation offer a controlled environment for the biosynthesis of valuable secondary metabolites, including this compound. This biotechnological approach allows for the production of specific compounds independent of geographical and climatic constraints, providing a consistent and scalable supply.

Research has explored the use of embryogenic cell cultures of Citrus and related genera like Fortunella to investigate limonoid metabolism. jst.go.jp Studies have shown that when these cell cultures are supplied with precursors like nomilin, they can metabolize them into other limonoids such as obacunone (B191991) and limonin. jst.go.jp This demonstrates the potential of using cell cultures as bio-factories for producing specific limonoids.

Furthermore, the generation of transgenic Citrus sinensis cell lines harboring a chimeric limonoid UDP-glucosyltransferase (LGT) gene has been reported. jst.go.jp These genetically modified cell cultures have shown the ability to convert limonin into its glucoside form, limonin 17-β-D-glucopyranoside. jst.go.jp This provides a powerful assay system for studying the function of transgenes and optimizing the production of desired limonoid glucosides. jst.go.jp

The advantages of using plant cell culture for the production of this compound include:

Controlled Environment: Optimization of culture conditions (e.g., nutrients, pH, temperature) to maximize yield.

Precursor Feeding: Supplying the cultures with specific precursors to direct biosynthesis towards the desired compound.

Genetic Modification: The use of genetically engineered cell lines to enhance the production of specific glucosides.

Future work in this area could focus on scaling up these cell culture systems in bioreactors for industrial-scale production of this compound and other valuable limonoid glucosides.

Enzymatic Biotransformation for Novel Limonoid Glucoside Production

Enzymatic biotransformation is a powerful tool for creating novel or modified limonoid glucosides that may possess enhanced biological activities or improved physicochemical properties. This approach utilizes isolated enzymes or whole microbial cells to catalyze specific reactions on a substrate, such as this compound or its aglycone precursor.

The key enzyme in the natural production of limonoid glucosides is limonoid UDP-glucosyltransferase (LGT). cirad.fr This enzyme exhibits a degree of substrate flexibility, being able to glucosylate various limonoid aglycones. cirad.fr This characteristic can be exploited to produce a range of limonoid glucosides by supplying different aglycone substrates to the enzyme.

In addition to LGT, other enzymes can be used to modify limonoid structures. For example, hydrolases and dehydrogenases found in microorganisms can degrade limonoids, while other enzymes could potentially be used to add different functional groups to the limonoid scaffold, leading to the creation of novel derivatives. cirad.fr

Research has also identified limonoid β-glucosidase activity in certain bacteria and in germinating citrus seeds, which cleaves the glucose molecule from limonoid glucosides. cirad.fr While this is a degradative process, understanding and potentially inhibiting this enzyme in certain applications could be important. Conversely, the reverse reaction, if achievable with a modified or different enzyme, could be a route for synthesis.

Table 2: Potential Enzymatic Biotransformations for Novel Limonoid Glucoside Production

| Enzyme Class | Potential Reaction | Substrate | Potential Product |

| Glucosyltransferases | Addition of a glucose moiety | Nomilin (aglycone) | Nomilin 17-β-D-glucopyranoside |

| Acyltransferases | Addition of an acyl group | This compound | Acylated this compound derivative |

| Hydroxylases | Addition of a hydroxyl group | This compound | Hydroxylated this compound derivative |

| Glycosidases (engineered for synthesis) | Formation of a glycosidic bond | Methyl nomilinate and a sugar donor | Novel methyl nomilinate glycoside |

The exploration of enzymatic biotransformation opens up possibilities for creating a library of novel limonoid glucosides derived from naturally occurring compounds like this compound. These new compounds could then be screened for enhanced or novel biological activities.

Interdisciplinary Research Directions and Broader Academic Context

Integration with Plant Physiology and Crop Improvement Studies

The presence of Methyl nomilinate 17-glucoside in plants like Citrus unshiu (Satsuma mandarin) is of significant interest to plant physiologists. Triterpenoids and their glycosides are a crucial part of a plant's chemical defense system against herbivores and pathogens. While the aglycone forms of limonoids are often bitter and act as feeding deterrents, the glucosides like this compound are typically tasteless. acs.org The conversion of bitter limonoid aglycones to their non-bitter glucosides is a key process during fruit maturation, influencing the palatability of the fruit. cirad.fr

Understanding the biosynthesis and accumulation of this compound can have implications for crop improvement. The enzyme responsible for the glucosylation of limonoid aglycones is UDP-D-glucose: limonoid glucosyltransferase. cirad.fr By studying the expression and activity of this enzyme, researchers can explore ways to modulate the levels of bitter compounds in citrus fruits, a key aspect of quality improvement in the citrus industry. cirad.frnih.gov Genetic engineering approaches aimed at enhancing the activity of such enzymes could lead to the development of citrus varieties with improved taste profiles. cirad.fr

| Research Area | Relevance of this compound | Potential Impact on Crop Improvement |

| Plant Defense Mechanisms | As a triterpenoid (B12794562) glycoside, it is part of the plant's secondary metabolism, which is crucial for defense. | Understanding its role could lead to breeding crops with enhanced natural resistance to pests and diseases. |

| Fruit Ripening and Quality | Its formation is linked to the natural debittering process in citrus fruits. acs.orgcirad.fr | Manipulation of its biosynthetic pathway could control bitterness in commercial citrus varieties. cirad.fr |

| Metabolic Engineering | The study of its biosynthesis provides targets for genetic modification. cirad.fr | Development of transgenic citrus with optimized limonoid glucoside content for better taste and potentially enhanced health benefits. cirad.fr |

Contributions to Natural Product Discovery and Drug Lead Identification

The exploration of natural sources for novel bioactive compounds is a cornerstone of drug discovery. While many citrus limonoids have shown promise for their pharmacological activities, including anticancer and anti-inflammatory effects, the journey from a natural product to a drug lead is complex. researchgate.netacs.org

This compound, along with its analogs nomilinic acid 17-O-beta-D-glucopyranoside and obacunone (B191991) 17-O-beta-D-glucopyranoside, was isolated from Citrus unshiu peels. nih.gov However, in a particular study, these compounds did not exhibit antitumor activity against NCI-H292 and EL-4 cell lines. nih.gov This finding is crucial as it highlights the specificity of biological activity among closely related compounds and underscores the importance of screening individual molecules rather than relying on the general properties of a chemical class.

The investigation of this compound contributes to the vast library of natural products, providing valuable data for structure-activity relationship (SAR) studies. Even a lack of activity in certain assays provides important information that helps to refine the search for effective drug leads within the limonoid class.

Advancements in Understanding Triterpenoid Glycoside Chemistry and Biochemistry

The study of this compound adds to the fundamental knowledge of triterpenoid glycoside chemistry and biochemistry. Triterpenoids are biosynthesized from the C30 precursor squalene (B77637) and undergo extensive modifications, including oxidation and glycosylation, to produce a vast array of structures. nih.gov Limonoids, a class of highly oxygenated triterpenoids, are particularly complex. nih.gov

The biosynthesis of limonoids begins with the precursor nomilin (B1679832), which is synthesized in the stem and then transported to other parts of the plant. cirad.fr The conversion of limonoid aglycones to their corresponding glucosides, such as this compound, is a critical step in their metabolism. cirad.fr This glucosylation not only changes the sensory properties of the fruit but also alters the solubility and potential bioavailability of the compounds. nih.gov

Research into the enzymatic processes that lead to the formation of this compound provides insights into the substrate specificity and catalytic mechanisms of glycosyltransferases, a large and diverse family of enzymes in plants. cirad.fr

Methodological Innovations in Phytochemical Analysis and Characterization

The isolation and structural elucidation of this compound rely on sophisticated analytical techniques, and in turn, the study of such compounds drives innovation in these methodologies. The characterization of this and other limonoid glycosides has been achieved through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Specifically, techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS) with B/E constant linked scans have been instrumental in determining the precise location of the sugar moiety on the triterpenoid backbone. nih.gov Modern analytical approaches, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS), are essential for the separation and identification of complex mixtures of limonoids from citrus extracts. fao.orgresearchgate.netfao.org The development of these methods allows for more accurate and efficient profiling of phytochemicals in natural products.

The challenges associated with separating and identifying structurally similar limonoid glycosides spur the refinement of chromatographic techniques and the application of advanced multidimensional NMR experiments for unambiguous structure determination. fao.org

| Analytical Technique | Application in the Study of this compound | Broader Impact on Phytochemical Analysis |

| Mass Spectrometry (MS) | Used for molecular weight determination and structural elucidation, including locating the glycosidic linkage. nih.gov | Drives the development of more sensitive and specific MS techniques for the analysis of complex natural products. researchgate.net |

| Nuclear Magnetic Resonance (NMR) | Essential for the complete structural characterization of the molecule. nih.gov | Encourages the application of advanced NMR methods for resolving complex structures of other natural compounds. |

| High-Performance Liquid Chromatography (HPLC) | Key for the separation and purification of the compound from complex citrus peel extracts. fao.org | Leads to the optimization of chromatographic methods for the analysis of a wide range of phytochemicals. researchgate.netfao.org |

Q & A

Basic Research Questions